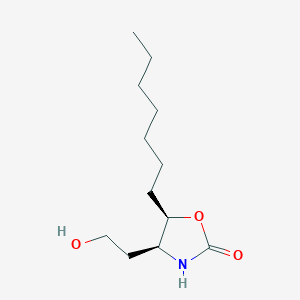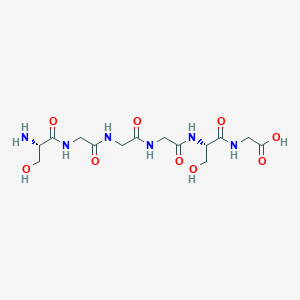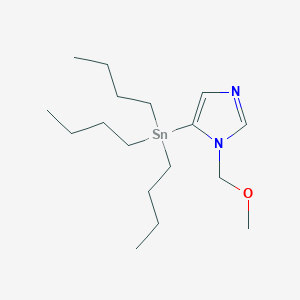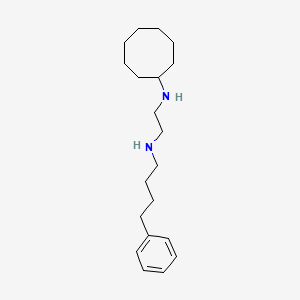
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- is a peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if formed, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield the reduced form of the peptide.
科学研究应用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biology, this peptide may be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It can also be employed in studies related to immune responses and cell signaling.
Medicine
In medicine, this peptide has potential applications in drug delivery, vaccine development, and as a therapeutic agent for various diseases. Its ability to modulate immune responses and promote tissue repair makes it a candidate for treating inflammatory conditions and wound healing.
Industry
In the industrial sector, this peptide can be used in the production of bioactive materials, cosmetics, and as a component in biotechnological processes.
作用机制
The mechanism of action of L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses. The peptide may also interact with cell surface receptors, influencing signal transduction pathways and cellular functions.
相似化合物的比较
Similar Compounds
- L-Arginine, L-seryl-L-glutaminyl-L-threonyl-L-cysteinyl-L-valyl-
- L-Tyrosyl-L-arginyl-L-glutaminyl-L-seryl-L-methionyl-L-asparaginyl-L-asparaginyl-L-phenylalanyl-L-alanylglycyl-L-leucyl-L-arginine
Uniqueness
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
265099-06-7 |
|---|---|
分子式 |
C32H58N12O12 |
分子量 |
802.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H58N12O12/c1-14(2)10-18(27(51)44-24(15(3)4)30(54)39-17(31(55)56)6-5-9-38-32(36)37)40-26(50)19(11-23(35)48)41-28(52)21(13-46)43-29(53)20(12-45)42-25(49)16(33)7-8-22(34)47/h14-21,24,45-46H,5-13,33H2,1-4H3,(H2,34,47)(H2,35,48)(H,39,54)(H,40,50)(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,55,56)(H4,36,37,38)/t16-,17-,18-,19-,20-,21-,24-/m0/s1 |
InChI 键 |
AQRKDYQLORKTFC-RGEBKRNOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
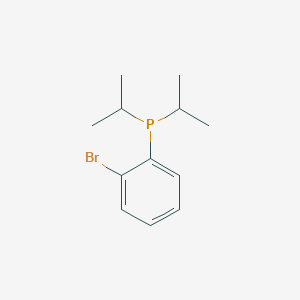
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)


![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
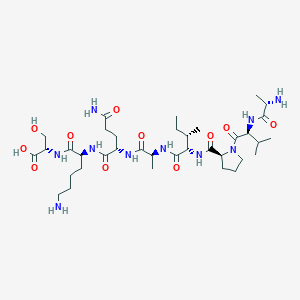
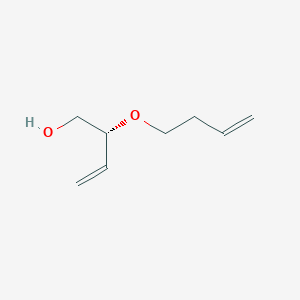
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
